molecular formula C16H22BrNO6S B2781189 Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate CAS No. 2227990-15-8

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate

Cat. No.: B2781189
CAS No.: 2227990-15-8
M. Wt: 436.32
InChI Key: HLTVNWZBFVNHMM-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H22BrNO6S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of the di-Boc-amino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The di-Boc-amino group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiophenes.

Scientific Research Applications

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

    Methyl 5-Bromo-2-amino-thiophene-3-carboxylate: Lacks the di-Boc protection, making it more reactive but less stable.

    Methyl 5-Bromo-2-(di-Boc-amino)furan-3-carboxylate: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

    Methyl 5-Chloro-2-(di-Boc-amino)thiophene-3-carboxylate: Substitution of bromine with chlorine affects reactivity and biological activity.

Uniqueness: Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is unique due to the combination of the bromine atom and the di-Boc-amino group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)11-9(12(19)22-7)8-10(17)25-11/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTVNWZBFVNHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(S1)Br)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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